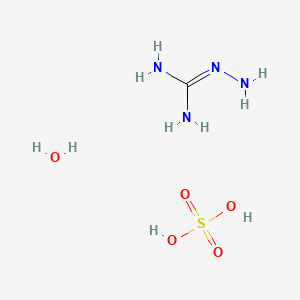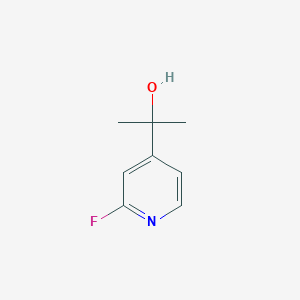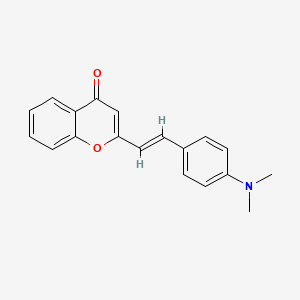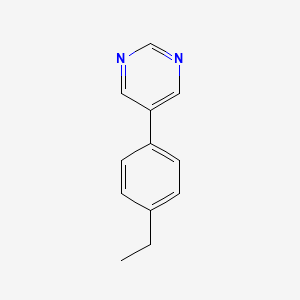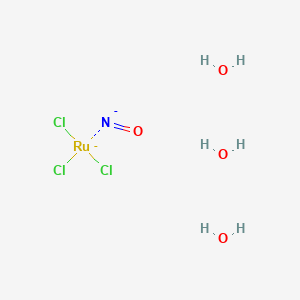
Ruthenium(II)NitrosylChloridetrihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(II)NitrosylChloridetrihydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with three water molecules of hydration
准备方法
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridetrihydrate can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with sodium nitrite in an acidic medium, followed by crystallization from an aqueous solution. The reaction typically proceeds as follows: [ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{[Ru(NO)Cl(H}_2\text{O})]_3 \cdot 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Ruthenium(II)NitrosylChloridetrihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the release of the nitrosyl group.
Substitution: Ligand substitution reactions where the chloride or water ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
科学研究应用
Ruthenium(II)NitrosylChloridetrihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes, including this compound, are being explored for their anticancer properties due to their ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
作用机制
The mechanism by which Ruthenium(II)NitrosylChloridetrihydrate exerts its effects involves the release of nitric oxide (NO), which can interact with various molecular targets. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, immune response, and neurotransmission. The compound’s ability to bind to and release NO under specific conditions makes it a valuable tool in studying these processes.
相似化合物的比较
Ruthenium(II)NitrosylChloridetrihydrate can be compared with other ruthenium-nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II)ThionitrosylChloride: Contains a thionitrosyl (NS) group instead of a nitrosyl (NO) group.
Ruthenium(II)NitrosylBromidetrihydrate: Similar structure but with bromide ions instead of chloride.
属性
分子式 |
Cl3H6NO4Ru-2 |
|---|---|
分子量 |
291.5 g/mol |
IUPAC 名称 |
nitroxyl anion;trichlororuthenium(1-);trihydrate |
InChI |
InChI=1S/3ClH.NO.3H2O.Ru/c;;;1-2;;;;/h3*1H;;3*1H2;/q;;;-1;;;;+2/p-3 |
InChI 键 |
FXCLKWWTOGEUPO-UHFFFAOYSA-K |
规范 SMILES |
[N-]=O.O.O.O.Cl[Ru-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



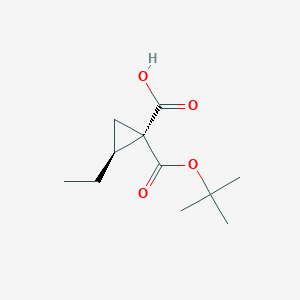
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
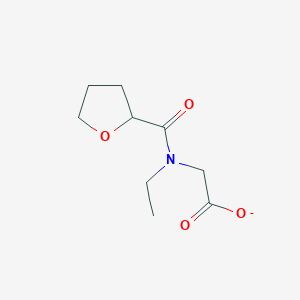
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
